9-Butyl-6-chloro-9h-purine

Descripción general

Descripción

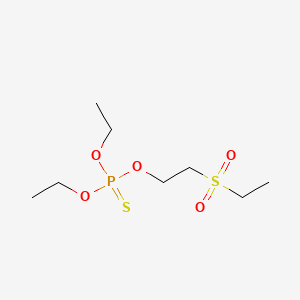

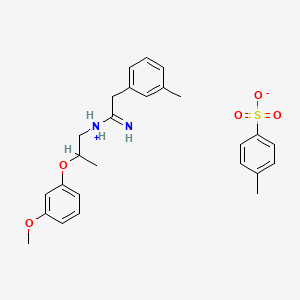

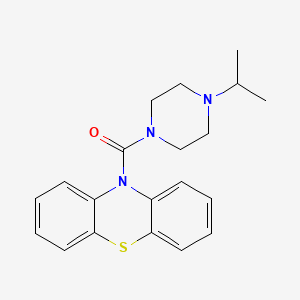

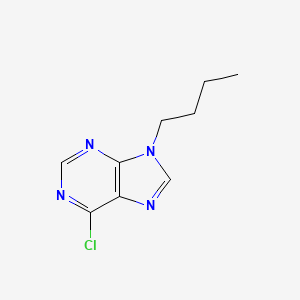

“9-Butyl-6-chloro-9h-purine” is a chemical compound with the molecular formula C9H11ClN4 . It is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . This compound is used in the synthesis of various pharmaceuticals and has potential applications in medical research .

Synthesis Analysis

The synthesis of “9-Butyl-6-chloro-9h-purine” and its derivatives typically involves a multi-step process. For instance, one method involves adding DIPEA and the respective benzylamine to a solution of the corresponding 9-alkyl-2,6-dichloro-9H-purine in 1-butanol, and then heating the reaction mixture at 110 °C overnight .

Molecular Structure Analysis

The molecular structure of “9-Butyl-6-chloro-9h-purine” is characterized by a purine core with a butyl group attached at the 9-position and a chlorine atom at the 6-position . The purine core itself is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Chemical Reactions Analysis

The chemical reactions involving “9-Butyl-6-chloro-9h-purine” are largely dependent on the specific conditions and reactants used. In general, purine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Butyl-6-chloro-9h-purine” include a molecular weight of 210.66 . It is also worth noting that the compound’s solubility and lipophilicity can influence its absorption and distribution in the body .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Regiospecific Alkylation : 9-Butyl-6-chloro-9H-purine is a result of specific alkylation methods developed to synthesize regioisomerically pure 9-alkylpurines. This method is significant as it overcomes the challenge of mixed regioisomer formation in purine alkylations (Zhong & Robins, 2006).

Antimicrobial and Antiviral Activities

- Antimycobacterial Activity : Certain derivatives of 9-Butyl-6-chloro-9H-purine have demonstrated high antimycobacterial activity, particularly against Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

- Antirhinovirus Activity : Studies have shown that specific substitutions on 9-Butyl-6-chloro-9H-purine, such as benzyl and dimethylamino groups, can significantly enhance antiviral activity against rhinoviruses (Kelley, Linn, Krochmal, & Selway, 1988).

Biochemical Reactions and Catalysis

- Hydrolysis and Alcoholysis Reactions : The compound has been used to study various chemical reactions, including hydrolysis and alcoholysis, under different catalytic conditions (Linn, McLean, & Kelley, 1994).

Material Synthesis and Chemical Modifications

- Regioselective Cross-Coupling Reactions : 9-Butyl-6-chloro-9H-purine serves as an intermediate in complex chemical syntheses, such as regioselective Sonogashira cross-coupling reactions, highlighting its versatility in organic synthesis (Ibrahim, Chevot, & Legraverend, 2011).

Anticonvulsant and Anticancer Research

- Anticonvulsant Agents : Its derivatives have been identified as a new class of anticonvulsant agents, demonstrating potent activity against electroshock-induced seizures in rats (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).

- Cytotoxic Activity : Various 2,6-substituted derivatives of 9-Butyl-6-chloro-9H-purine have shown significant cytotoxic activity against human tumor cell lines, indicating their potential in cancer therapy (Kode & Phadtare, 2011).

Safety And Hazards

Direcciones Futuras

Future research on “9-Butyl-6-chloro-9h-purine” and its derivatives could focus on further elucidating their mechanisms of action and potential therapeutic applications. For instance, studies could investigate their potential role as antitumor agents . Additionally, more research is needed to fully understand the degradation species of these compounds and their role in inhibiting HCV replication .

Propiedades

IUPAC Name |

9-butyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRPGDDGRMEJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280959 | |

| Record name | 9-butyl-6-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Butyl-6-chloro-9h-purine | |

CAS RN |

5444-83-7 | |

| Record name | NSC19206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-butyl-6-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.